![molecular formula C16H12N4S B183699 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 79074-65-0](/img/structure/B183699.png)
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused triazole and thiadiazine ring system, with phenyl groups attached at the 3 and 6 positions. The presence of these aromatic rings and the heterocyclic core contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide. The reaction is carried out in ethanol, and the mixture is boiled for several hours. The product is then isolated by filtration and recrystallized from suitable solvents such as ethanol, dimethyl sulfoxide (DMSO), or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The phenyl rings at positions 3 and 6 are susceptible to electrophilic substitution. For instance:
- Nitration : Reaction with nitric acid introduces nitro groups, enabling further reduction to amino derivatives.
- Halogenation : Bromination or chlorination occurs under mild conditions (e.g., Br₂ in CHCl₃) .
Substituents at the 3-phenyl ring (e.g., methoxy, nitro) modulate selectivity for phosphodiesterase-4 (PDE4) inhibition. A 3,4-dimethoxy substitution increases potency (IC₅₀ = 0.39 μM against PDE4B) .
Nucleophilic Substitution and Coupling
The triazole-thiadiazine core participates in nucleophilic reactions:
- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 5-position .
- Alkylation : Reaction with alkyl halides (e.g., propargyl bromide) forms 3-alkyl derivatives , improving solubility .
Multi-Component Reactions
One-pot syntheses enable rapid diversification:
- Phthalazine-Dione Formation : Reacting with phthalic anhydride and α-bromoketones yields fused derivatives (e.g., 74 ) with antitumor activity .
- Schiff Base Formation : Condensation with aldehydes produces hydrazone derivatives (e.g., 75 ), screened for antimicrobial activity .
Biological Activity-Driven Modifications
Derivatives are tailored for specific pharmacological targets:
- Anticancer Agents : 3-Pentyl or 3-ethyl substitutions enhance activity against MDA-MB-468 breast cancer cells (IC₅₀ = 2.74–3.16 μM) .
- PDE4 Inhibitors : 3,4-Dimethoxy-phenyl groups optimize cAMP modulation (IC₅₀ = 0.39 μM) .
Stability and Reactivity Insights
- Isomerization : Dihydro derivatives (e.g., 8 ) isomerize to cis-stereoisomers (9 ) in polar solvents like DMSO .
- Thiol Reactivity : The sulfur atom in the thiadiazine ring participates in oxidation (e.g., disulfide formation) and nucleophilic attacks .
Key Research Findings
- Regioselectivity : Reactions at the 5-position are highly regioselective due to steric and electronic effects .
- Solvent Effects : Ethanol and DMSO favor cyclization and isomerization, respectively .
- Biological Correlation : 3,4-Dimethoxy substitution correlates with PDE4 inhibition, while alkyl chains improve membrane permeability .
This compound’s versatility in electrophilic, nucleophilic, and multi-component reactions underscores its value in medicinal chemistry and drug discovery .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione with 2-bromo-1-phenylethanone in ethanol. The resulting product is purified through recrystallization techniques. X-ray crystallography studies have shown that the compound adopts a specific crystal structure characterized by coplanarity between the triazole and thiadiazine rings .
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. In vitro studies conducted on various cancer cell lines (including leukemia and breast cancer) revealed that these compounds can inhibit cell proliferation effectively. For instance, modifications to the compound's structure have been shown to enhance its antitumor activity against specific cancer types .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against a range of pathogens. Studies suggest that it possesses both antibacterial and antifungal properties. This makes it a candidate for further development as an antimicrobial agent in clinical settings .
Analgesic and Anti-inflammatory Effects
In addition to its anticancer and antimicrobial potential, this compound has been evaluated for analgesic and anti-inflammatory effects. Research has shown that certain derivatives can provide significant pain relief without causing gastric toxicity—an important consideration in drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications at specific positions on the phenyl rings can lead to enhanced biological efficacy. For example:
Structural Modification | Biological Activity |
---|---|
Electron-withdrawing groups at the 6-position | Increased analgesic and anti-inflammatory effects |
Alkyl substitutions at the 3-position | Enhanced anticancer activity against breast cancer cells |
This relationship underscores the importance of molecular design in developing effective therapeutic agents based on this compound .
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
- Antitumor Studies : A study conducted by researchers at the National Cancer Institute evaluated various derivatives against 60 different cancer cell lines. The findings indicated that certain compounds exhibited potent antitumor activity across multiple cancer types .
- Analgesic Activity : Another study focused on evaluating the analgesic properties of synthesized derivatives found that some compounds significantly reduced pain responses in animal models without causing gastric lesions—highlighting their therapeutic potential in pain management .
Mechanism of Action
The mechanism by which 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets and pathways. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . Similarly, its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar structures but with different aryl groups at the 3 and 6 positions.
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a phenyl group at the 6 position and exhibits similar biological activities.
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-phenylhydrazone derivatives: These derivatives have been studied for their α-glucosidase inhibitory activity.
Uniqueness
3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature also contributes to its diverse biological activities, making it a versatile compound for various applications.
Biological Activity
3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound with significant biological activity due to its unique structural features. This compound has been the subject of various studies aimed at exploring its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula for this compound is . It features a fused ring system that enhances its chemical reactivity and biological interactions. The compound's crystal structure has been studied extensively, revealing a monoclinic system with notable dimensions that contribute to its stability and reactivity .
Biological Activity Overview
The biological activities of this compound derivatives have been documented in various studies. These activities include:
- Anticancer Activity : Compounds derived from this structure have shown promising results against various cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells .
- Phosphodiesterase Inhibition : Research indicates that these compounds act as potent inhibitors of phosphodiesterase 4 (PDE4), which is crucial in cellular signaling pathways. The selectivity of these inhibitors suggests potential applications in treating neuropsychiatric disorders .
- Antimicrobial Properties : Several derivatives have exhibited antimicrobial activity against various pathogens. For example, certain compounds were tested against Candida species and showed higher potency than conventional antifungal agents like ketoconazole .
Anticancer Studies
A series of studies have evaluated the anticancer properties of this compound derivatives:
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
9b | MCF-7 | <64.5 | Inhibits tubulin polymerization |
52c | MDA-MB-231 | <50 | Aromatase inhibition |
8G | A549 | <30 | Disrupts microtubule network |
These findings indicate that specific modifications to the phenyl groups can significantly enhance anticancer activity .
Phosphodiesterase Inhibition
The selectivity and potency of this compound derivatives as PDE4 inhibitors were highlighted in a study where several analogues were synthesized and tested:
Analogue | PDE Selectivity | IC50 (nM) |
---|---|---|
5A | High | 3.26 |
6G | Moderate | 15.0 |
These results suggest that this compound class could be developed for therapeutic uses in conditions like asthma and depression due to their ability to modulate cAMP levels effectively .
Antimicrobial Activity
The antimicrobial efficacy of selected derivatives was assessed against various bacterial strains:
Compound | Bacterial Strain | % Inhibition |
---|---|---|
2d | ATCC-16783 | 26.29 |
2d | ATCC-2001 | 24.81 |
Ketoconazole | ATCC-2001 | 22.96 |
These findings demonstrate that some derivatives possess comparable or superior antimicrobial activity compared to established drugs .
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazolo[3,4-b][1,3,4]thiadiazine derivatives:
- Case Study on PDE Inhibition : A study focused on the synthesis of a series of substituted compounds that were evaluated for their PDE inhibition capabilities. The most potent analogue exhibited significant selectivity towards PDE4 over other isoforms.
- Anticancer Mechanisms : Another study explored the mechanisms behind the anticancer activities observed in MCF-7 cell lines. It was found that certain derivatives inhibited cell proliferation by inducing apoptosis through tubulin disruption.
Properties
IUPAC Name |
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)14-11-21-16-18-17-15(20(16)19-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMLKOAASIIFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353075 | |
Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79074-65-0 | |
Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and crystal system of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
A1: The molecular formula of this compound is C16H12N4S []. The crystal structure belongs to the monoclinic system with the space group P21/c. []
Q2: What were the key findings of the crystallographic study on this compound?
A2: The study successfully determined the crystal structure of this compound at 296 K. [] Key parameters determined include the unit cell dimensions (a = 22.151(4) Å, b = 12.484(2) Å, c = 10.2018(19) Å, β = 101.073(6)°), cell volume (V = 2768.7(8) Å3), and reliability factors (Rgt(F) = 0.0522, wRref(F2) = 0.1428). [] This information provides a basis for understanding the three-dimensional arrangement of the molecule and its potential interactions.
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